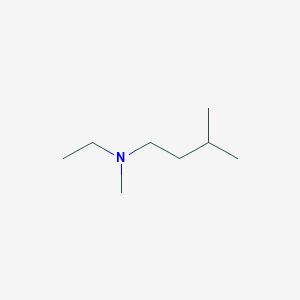
N-ethyl-N,3-dimethylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-N,3-dimethylbutan-1-amine is an organic compound with the molecular formula C8H19N. It is a tertiary amine, characterized by the presence of an ethyl group and two methyl groups attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-ethyl-N,3-dimethylbutan-1-amine can be synthesized through several methods. One common approach involves the alkylation of N,N-dimethylbutan-1-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: N,N-dimethylbutan-1-amine
Reagent: Ethyl halide (e.g., ethyl bromide)
Conditions: Basic medium, such as sodium hydroxide or potassium carbonate, in an organic solvent like ethanol or acetone.
:Reaction: N,N-dimethylbutan-1-amine+ethyl halide→this compound+halide salt
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
N-ethyl-N,3-dimethylbutan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert it into secondary or primary amines.
Substitution: The nitrogen atom can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Alkyl halides or acyl halides under basic or acidic conditions.
Major Products
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
N-ethyl-N,3-dimethylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a precursor for other industrially relevant compounds.
Mecanismo De Acción
The mechanism of action of N-ethyl-N,3-dimethylbutan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can modulate various biochemical pathways, leading to diverse biological effects.
Comparación Con Compuestos Similares
Similar Compounds
N,N-dimethylbutan-1-amine: A closely related compound with similar structural features but lacking the ethyl group.
N-ethyl-N-methylbutan-1-amine: Another related compound with one less methyl group.
Uniqueness
N-ethyl-N,3-dimethylbutan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
500003-01-0 |
|---|---|
Fórmula molecular |
C8H19N |
Peso molecular |
129.24 g/mol |
Nombre IUPAC |
N-ethyl-N,3-dimethylbutan-1-amine |
InChI |
InChI=1S/C8H19N/c1-5-9(4)7-6-8(2)3/h8H,5-7H2,1-4H3 |
Clave InChI |
KTJILDWKDVCFOT-UHFFFAOYSA-N |
SMILES canónico |
CCN(C)CCC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


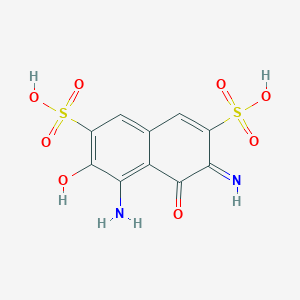
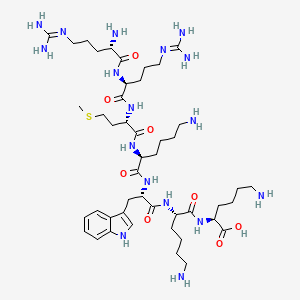
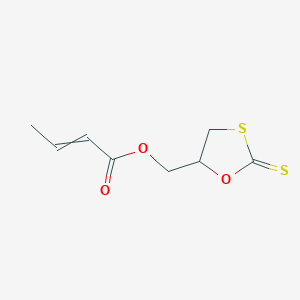
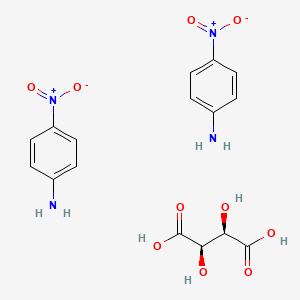
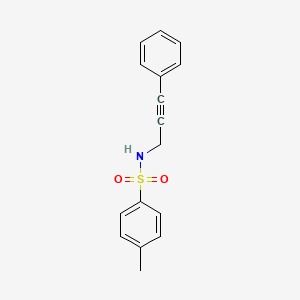
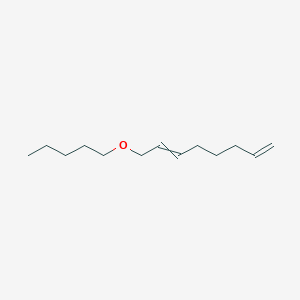
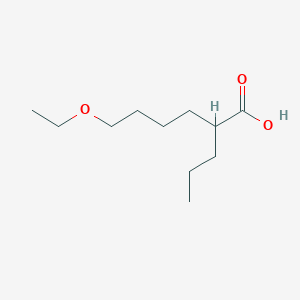
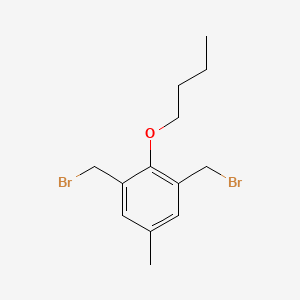
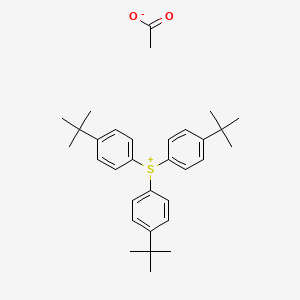
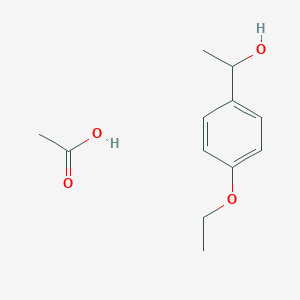
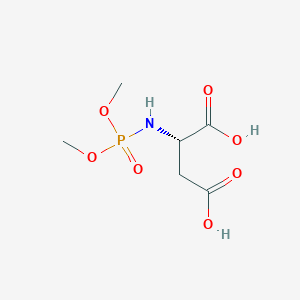
![Dibenzyl [(1S)-3-oxocycloheptyl]propanedioate](/img/structure/B14235027.png)
![2-[2-(2-Chloro-4-methylphenyl)-1H-indol-3-YL]-N,N-dihexylacetamide](/img/structure/B14235029.png)

